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Compound of Interest

Compound Name: 2-Bromo-5-fluorobenzamide

Cat. No.: B092496 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-5-
fluorobenzamide (CAS No. 1006-34-4), a key intermediate in pharmaceutical and materials

science research. The following sections detail the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural

elucidation of this molecule. The interpretations are grounded in fundamental spectroscopic

principles and comparative analysis with structurally related compounds.

Molecular Structure and Overview
2-Bromo-5-fluorobenzamide possesses a multifaceted structure with a combination of

electron-withdrawing and donating groups on an aromatic ring. This substitution pattern leads

to a unique electronic environment, which is reflected in its spectroscopic signatures.

Understanding these signatures is paramount for reaction monitoring, quality control, and the

characterization of its downstream derivatives.

Molecular Formula: C₇H₅BrFNO

Molecular Weight: 218.03 g/mol

Structure:

Caption: Molecular structure of 2-Bromo-5-fluorobenzamide.
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NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of individual protons

and carbon atoms.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-5-fluorobenzamide in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is

critical; DMSO-d₆ is often preferred for amides as it allows for the observation of the

exchangeable N-H protons.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Obtain a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Obtain a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 220-250 ppm, 1024 or more scans (due to the low

natural abundance of ¹³C), relaxation delay of 2-5 seconds.

Data Processing: Process the raw data (Free Induction Decay) using appropriate software.

This involves Fourier transformation, phase correction, and baseline correction. Chemical

shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of 2-Bromo-5-fluorobenzamide is expected to show distinct signals for

the three aromatic protons and the two amide protons. The electron-withdrawing nature of the

bromine, fluorine, and benzamide groups will deshield the aromatic protons, shifting them

downfield.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

Integration

H-6 7.8 - 8.0 dd
³J(H-F) ≈ 8.5,

⁴J(H-H) ≈ 3.0
1H

H-3 7.6 - 7.8 dd
³J(H-H) ≈ 9.0,

⁴J(H-F) ≈ 4.5
1H

H-4 7.2 - 7.4 ddd

³J(H-H) ≈ 9.0,

³J(H-F) ≈ 8.5,

⁴J(H-H) ≈ 3.0

1H

-CONH₂ 6.0 - 7.5 br s - 2H

Causality of Assignments:

Aromatic Protons: The aromatic region will display a complex set of coupled signals. H-6 is

expected to be the most downfield due to its ortho position to the electron-withdrawing amide

group and meta to the bromine. It will appear as a doublet of doublets due to coupling with

H-4 and the fluorine at C-5. H-3, being ortho to the bromine, will also be significantly

deshielded and will show coupling to H-4 and the fluorine. H-4 will be the most upfield of the

aromatic protons and will exhibit the most complex splitting pattern (doublet of doublet of

doublets) due to coupling with H-3, H-6, and the fluorine.

Amide Protons (-CONH₂): The amide protons are expected to appear as a broad singlet.

Their chemical shift can be highly variable and is dependent on concentration, temperature,

and solvent due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the

seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity

of the attached substituents, and the carbons coupled to fluorine will exhibit characteristic

splitting.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)

Predicted C-F Coupling (J,

Hz)

C=O 165 - 168 -

C-5 160 - 163 ¹J(C-F) ≈ 245-255

C-1 135 - 138 ³J(C-F) ≈ 3-5

C-3 132 - 135 ³J(C-F) ≈ 8-10

C-6 120 - 123 ²J(C-F) ≈ 22-25

C-4 118 - 121 ²J(C-F) ≈ 22-25

C-2 115 - 118 ⁴J(C-F) ≈ 3-5

Causality of Assignments:

Carbonyl Carbon (C=O): This carbon will appear at the most downfield position, typical for

amide carbonyls.

Fluorine-Coupled Carbons: C-5, directly attached to the highly electronegative fluorine atom,

will be significantly downfield and will show a large one-bond coupling constant (¹J(C-F)).

The adjacent carbons, C-4 and C-6, will show two-bond couplings (²J(C-F)), while C-1 and

C-3 will exhibit smaller three-bond couplings (³J(C-F)).

Bromine-Coupled Carbon: C-2, attached to the bromine atom, will be shifted downfield

relative to an unsubstituted benzene ring, though the effect is less pronounced than that of

fluorine.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 2-Bromo-5-fluorobenzamide will be characterized by absorptions

corresponding to the amide and the substituted aromatic ring.

Experimental Protocol: IR Spectroscopy
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Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid

samples. A small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample spectrum is then recorded.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

IR Spectral Analysis (Predicted)
Frequency Range (cm⁻¹) Vibration Type Functional Group

3400 - 3100
N-H stretch (asymmetric and

symmetric)
Primary Amide (-CONH₂)

3100 - 3000 C-H stretch Aromatic

1680 - 1650 C=O stretch (Amide I band) Primary Amide (-CONH₂)

1620 - 1580 N-H bend (Amide II band) Primary Amide (-CONH₂)

1600 - 1450 C=C stretch Aromatic Ring

1250 - 1150 C-N stretch Amide

1100 - 1000 C-F stretch Aryl-Fluoride

800 - 600 C-Br stretch Aryl-Bromide

Interpretation of Key Bands:

N-H Stretching: Two distinct bands are expected in the 3400-3100 cm⁻¹ region,

corresponding to the asymmetric and symmetric stretching vibrations of the primary amide

N-H bonds.
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C=O Stretching (Amide I): A strong, sharp absorption band is expected around 1680-1650

cm⁻¹. This is one of the most characteristic peaks in the spectrum.

N-H Bending (Amide II): This band, resulting from the bending of the N-H bonds, typically

appears near 1600 cm⁻¹.

Aromatic Region: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ arise from the

C=C stretching vibrations within the benzene ring.

C-F and C-Br Stretching: The vibrations of the carbon-halogen bonds are expected in the

lower frequency "fingerprint" region of the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry
Ionization Method: Electron Ionization (EI) is a common technique that provides detailed

fragmentation patterns.

Instrumentation: A mass spectrometer, such as a Quadrupole or Time-of-Flight (TOF)

analyzer.

Sample Introduction: The sample is typically introduced via a direct insertion probe or after

separation by Gas Chromatography (GC), if the compound is sufficiently volatile and

thermally stable.

Data Acquisition: The instrument scans a range of mass-to-charge (m/z) ratios to detect the

molecular ion and its fragments.

Mass Spectral Analysis (Predicted)
The mass spectrum of 2-Bromo-5-fluorobenzamide will show a characteristic molecular ion

peak that reflects the isotopic abundance of bromine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b092496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Value Proposed Fragment Interpretation

217/219 [C₇H₅BrFNO]⁺

Molecular ion (M⁺) peak. The

two peaks in an approximate

1:1 ratio are due to the natural

isotopic abundance of ⁷⁹Br and

⁸¹Br.

201/203 [C₇H₄BrFO]⁺ Loss of NH₂ radical.

173/175 [C₆H₃BrF]⁺ Loss of CONH₂.

120 [C₇H₅FNO]⁺ Loss of Br radical.

104 [C₆H₄F]⁺ Loss of Br and CONH₂.

94 [C₆H₃F]⁺ Loss of Br, CO, and NH₂.

Proposed Fragmentation Pathway:

Under EI conditions, the initial molecular ion is formed. The presence of bromine will result in a

characteristic M+ and M+2 isotopic pattern with nearly equal intensity. Key fragmentation

pathways include:

Alpha-Cleavage: Loss of the amide radical (-•NH₂) to form a stable acylium ion at m/z

201/203.

Loss of the Amide Group: Cleavage of the C-C bond between the aromatic ring and the

carbonyl group, leading to the loss of •CONH₂ and the formation of the 2-bromo-5-

fluorophenyl cation at m/z 173/175.

Loss of Bromine: Homolytic cleavage of the C-Br bond to give a fragment at m/z 120.
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Caption: Predicted major fragmentation pathways for 2-Bromo-5-fluorobenzamide in EI-MS.

Integrated Spectroscopic Analysis
The collective data from NMR, IR, and MS provides a self-validating system for the structural

confirmation of 2-Bromo-5-fluorobenzamide.

MS confirms the molecular weight (218.03 g/mol ) and the presence of one bromine atom via

the isotopic pattern.

IR confirms the presence of key functional groups: a primary amide (N-H and C=O stretches)

and a substituted aromatic ring.

¹³C NMR confirms the presence of seven unique carbon environments, including a carbonyl

carbon and a carbon directly bonded to fluorine (identified by its large coupling constant).

¹H NMR confirms the substitution pattern on the aromatic ring through the chemical shifts,

multiplicities, and coupling constants of the three aromatic protons, and confirms the

presence of the amide protons.

Together, these techniques provide unambiguous evidence for the structure of 2-Bromo-5-
fluorobenzamide, leaving no room for alternative isomeric structures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b092496#spectroscopic-data-nmr-ir-ms-of-2-bromo-5-fluorobenzamide
https://www.benchchem.com/product/b092496#spectroscopic-data-nmr-ir-ms-of-2-bromo-5-fluorobenzamide
https://www.benchchem.com/product/b092496#spectroscopic-data-nmr-ir-ms-of-2-bromo-5-fluorobenzamide
https://www.benchchem.com/product/b092496#spectroscopic-data-nmr-ir-ms-of-2-bromo-5-fluorobenzamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b092496?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

